
Application Notes and Protocols for Analyzing
Matrin 3 Alternative Splicing Events

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: matrin 3

Cat. No.: B1178366 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Matrin 3 (MATR3) is a nuclear matrix protein with crucial roles in DNA and RNA metabolism.[1]

[2] Possessing two RNA recognition motifs (RRMs) and two zinc finger domains, MATR3 is

involved in various cellular processes, including transcription, mRNA stabilization, and, notably,

the regulation of alternative splicing.[3][4] Dysregulation of MATR3 function and mutations in

the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral

sclerosis (ALS) and distal myopathies.[4][5][6] A significant aspect of MATR3's function is its

role as a splicing regulator, predominantly acting as a repressor of exon inclusion.[1][2][5][7]

These application notes provide a detailed overview of the current methodologies employed to

investigate MATR3-mediated alternative splicing events. The protocols outlined below are

designed to guide researchers in identifying MATR3-regulated splice variants, mapping its RNA

binding sites, and quantifying changes in splicing patterns.

Data Presentation
Table 1: Summary of MATR3-regulated Alternative
Splicing Events
This table summarizes typical quantitative data obtained from transcriptome-wide analysis

following MATR3 knockdown in human cell lines.
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Analysis Type Cell Line
Number of
Differentially
Spliced Events

Predominant
Splicing
Change

Reference

Human Junction

Microarray
HeLa >600

Exon Skipping

(Repression by

MATR3)

[1]

RNA-Seq HCT116

>400 (FDR <

0.05, ΔPSI ≥

10%)

Exon Inclusion

upon Knockdown

(Repression by

MATR3)

[8]

Splicing-sensitive

Microarray
SH-SY5Y

Significant

changes in exon

inclusion

Increased Exon

Inclusion upon

Knockdown

[9]

Table 2: Key Protein Interactors of Matrin 3 in Splicing
Regulation
This table highlights some of the key proteins that interact with MATR3 to regulate alternative

splicing.
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Interacting Protein
Functional
Relationship

Method of
Identification

Reference

Polypyrimidine tract-

binding protein (PTB)

Co-regulation of a

subset of alternative

splicing events.

MATR3 interacts with

the second RRM

domain of PTB.

GST pull-down, Mass

Spectrometry
[1][10]

TDP-43

Both are RNA-binding

proteins implicated in

ALS; potential for

overlapping regulatory

networks.

Interactome studies [1]

hnRNP L

Interacts with MATR3,

suggesting a role in

splicing regulation.

Interactome studies [1]

Raver1

Identified in a pull-

down with PTB's

RRM2 domain

alongside MATR3.

GST pull-down, Mass

Spectrometry
[10]

Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of Matrin 3
This protocol describes the transient knockdown of MATR3 in a human cell line (e.g., HeLa or

SH-SY5Y) to study its impact on alternative splicing.

Materials:

HeLa or SH-SY5Y cells

Opti-MEM I Reduced Serum Medium

Lipofectamine RNAiMAX Transfection Reagent
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siRNA targeting MATR3 (validated sequences)

Non-targeting control siRNA

Complete growth medium (e.g., DMEM with 10% FBS)

6-well tissue culture plates

Reagents for RNA extraction (e.g., TRIzol)

Reagents for protein extraction and Western blotting (e.g., RIPA buffer, primary and

secondary antibodies)

Procedure:

Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate

with complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.

siRNA-Lipofectamine Complex Preparation:

For each well, dilute 50 pmol of siRNA (MATR3-targeting or non-targeting control) into 100

µL of Opti-MEM.

In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 100 µL of Opti-MEM and

incubate for 5 minutes at room temperature.

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate

for 20 minutes at room temperature to allow for complex formation.

Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well. Gently rock the

plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

Harvesting:

For RNA analysis: Aspirate the medium, wash with PBS, and lyse the cells directly in the

well using 1 mL of TRIzol reagent. Proceed with RNA extraction according to the
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manufacturer's protocol.

For protein analysis: Aspirate the medium, wash with ice-cold PBS, and lyse the cells

using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and

clarify by centrifugation.

Validation of Knockdown:

qRT-PCR: Analyze MATR3 mRNA levels in the extracted RNA to confirm transcriptional

knockdown.

Western Blot: Analyze MATR3 protein levels in the cell lysate to confirm protein depletion.

[2][9]

Protocol 2: Photoactivatable-Ribonucleoside-Enhanced
Crosslinking and Immunoprecipitation (PAR-CLIP)
This protocol identifies the direct RNA binding sites of MATR3 at nucleotide resolution.[8]

Materials:

Human cell line (e.g., HCT116)

4-thiouridine (4-SU)

UV crosslinking instrument (365 nm)

Lysis buffer (e.g., NP-40 based)

RNase T1

Anti-MATR3 antibody suitable for immunoprecipitation

Protein A/G magnetic beads

Alkaline phosphatase

T4 PNK and radiolabeled ATP (γ-³²P-ATP)
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RNA ligase

Reagents for SDS-PAGE and autoradiography

Reagents for reverse transcription and PCR

High-throughput sequencing platform

Procedure:

In vivo Labeling: Culture cells in the presence of 100 µM 4-SU for 16 hours to incorporate it

into newly transcribed RNA.

UV Crosslinking: Wash the cells with PBS and irradiate with 365 nm UV light to induce

crosslinking between 4-SU and interacting proteins.

Cell Lysis and Partial RNA Digestion: Lyse the cells and treat the lysate with a low

concentration of RNase T1 to partially digest the RNA.

Immunoprecipitation:

Incubate the lysate with an anti-MATR3 antibody to capture MATR3-RNA complexes.

Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

Wash the beads extensively to remove non-specific binders.

RNA End-labeling: Dephosphorylate the RNA fragments with alkaline phosphatase and then

radiolabel the 5' ends with T4 PNK and γ-³²P-ATP.

Protein-RNA Complex Visualization: Elute the complexes from the beads and run them on an

SDS-PAGE gel. Transfer to a nitrocellulose membrane and visualize the radiolabeled

MATR3-RNA complexes by autoradiography.

RNA Extraction: Excise the membrane region corresponding to the MATR3-RNA complex

and digest the protein with proteinase K to release the RNA.

Library Preparation and Sequencing:
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Ligate 3' and 5' adapters to the RNA fragments.

Perform reverse transcription and PCR amplification to create a cDNA library.

Sequence the library using a high-throughput sequencing platform.

Bioinformatic Analysis: Align the sequencing reads to the reference genome. Identify T-to-C

transitions, which are indicative of 4-SU crosslinking sites, to map the precise binding sites of

MATR3.

Protocol 3: RNA-Seq for Differential Splicing Analysis
This protocol outlines the steps for analyzing alternative splicing changes following MATR3

knockdown using RNA sequencing.

Materials:

High-quality total RNA from MATR3 knockdown and control cells (from Protocol 1)

mRNA purification kit (e.g., oligo(dT) magnetic beads)

RNA fragmentation buffer

cDNA synthesis kit

Adapters for sequencing

PCR amplification reagents

High-throughput sequencing platform (e.g., Illumina)

Procedure:

Library Preparation:

Isolate mRNA from total RNA using oligo(dT) beads.

Fragment the mRNA into smaller pieces.
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Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by

second-strand cDNA synthesis.

Perform end-repair, A-tailing, and ligate sequencing adapters.

Amplify the library by PCR.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform,

generating paired-end reads.

Bioinformatic Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Alignment: Align the reads to a reference genome using a splice-aware aligner such as

STAR or HISAT2.

Differential Splicing Analysis: Use specialized software to identify and quantify alternative

splicing events.[11][12][13][14] Common tools include:

rMATS: Detects differential alternative splicing events from replicate RNA-Seq data and

calculates the "Percent Spliced In" (PSI) value.[14]

MISO: Quantifies the expression of alternatively spliced isoforms and identifies

differentially regulated exons.[12]

DEXSeq: Tests for differential exon usage between experimental conditions.[12]

Visualization: Use tools like Sashimi plots to visualize the read coverage and junction

reads for specific alternative splicing events.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Workflow for analyzing MATR3-mediated alternative splicing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://insight.jci.org/articles/view/143948
https://insight.jci.org/articles/view/143948
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.794646/full
https://www.researchgate.net/figure/Bioinformatic-analysis-of-Matrin3-regulated-splicing-events-A-Intron-lengths-flanking_fig3_271334397
https://www.biorxiv.org/content/10.1101/2022.06.08.495349v1.full-text
https://www.researchgate.net/publication/318379071_Matrin3_binds_directly_to_intronic_pyrimidine-rich_sequences_and_controls_alternative_splicing
https://link.springer.com/article/10.15252/embj.201489852
https://link.springer.com/article/10.15252/embj.201489852
https://pubmed.ncbi.nlm.nih.gov/24549677/
https://pubmed.ncbi.nlm.nih.gov/24549677/
https://arxiv.org/pdf/1304.5952
https://pmc.ncbi.nlm.nih.gov/articles/PMC3776476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3776476/
https://www.aatbio.com/resources/faq-frequently-asked-questions/how-are-alternative-splicing-analyzed
https://www.benchchem.com/product/b1178366#methods-for-analyzing-matrin-3-alternative-splicing-events
https://www.benchchem.com/product/b1178366#methods-for-analyzing-matrin-3-alternative-splicing-events
https://www.benchchem.com/product/b1178366#methods-for-analyzing-matrin-3-alternative-splicing-events
https://www.benchchem.com/product/b1178366#methods-for-analyzing-matrin-3-alternative-splicing-events
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1178366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

